molecular formula C20H22ClN5O2S B12132179 2-{4-amino-5-[3-(methylethoxy)phenyl](1,2,4-triazol-3-ylthio)}-N-(5-chloro-2-m ethylphenyl)acetamide

2-{4-amino-5-[3-(methylethoxy)phenyl](1,2,4-triazol-3-ylthio)}-N-(5-chloro-2-m ethylphenyl)acetamide

Cat. No.: B12132179
M. Wt: 431.9 g/mol
InChI Key: WVFZREUMIHFDGI-UHFFFAOYSA-N
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Description

2-{4-amino-5-3-(methylethoxy)phenyl}-N-(5-chloro-2-methylphenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-amino-5-3-(methylethoxy)phenyl}-N-(5-chloro-2-methylphenyl)acetamide typically involves multiple steps. One common method involves the reaction of quinazoline derivatives with chloroacetyl chloride to produce 2-chloro-N-(4-oxo-2-quinazolin-3(3H)-yl)acetamide derivatives. These derivatives are then reacted with 4-methyl-4-H-1,2,4-triazole-3-thiol in the presence of potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-{4-amino-5-3-(methylethoxy)phenyl}-N-(5-chloro-2-methylphenyl)acetamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

2-{4-amino-5-3-(methylethoxy)phenyl}-N-(5-chloro-2-methylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{4-amino-5-3-(methylethoxy)phenyl}-N-(5-chloro-2-methylphenyl)acetamide involves its interaction with various molecular targets and pathways. Triazole derivatives are known to bind to enzymes and receptors in the biological system, inhibiting their activity and leading to various biological effects . The specific molecular targets and pathways involved depend on the particular application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: An antifungal drug with a triazole moiety.

    Voriconazole: Another antifungal drug with a triazole structure.

    Trazodone: An antidepressant with a triazole component.

Uniqueness

2-{4-amino-5-3-(methylethoxy)phenyl}-N-(5-chloro-2-methylphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H22ClN5O2S

Molecular Weight

431.9 g/mol

IUPAC Name

2-[[4-amino-5-(3-propan-2-yloxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide

InChI

InChI=1S/C20H22ClN5O2S/c1-12(2)28-16-6-4-5-14(9-16)19-24-25-20(26(19)22)29-11-18(27)23-17-10-15(21)8-7-13(17)3/h4-10,12H,11,22H2,1-3H3,(H,23,27)

InChI Key

WVFZREUMIHFDGI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(N2N)C3=CC(=CC=C3)OC(C)C

Origin of Product

United States

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